6-Nitrobenzo[A]pyrene-D11
Description
Contextualization of Nitro-Polycyclic Aromatic Hydrocarbon (NPAH) Research in Environmental and Biological Systems
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain one or more nitro groups. mdpi.com These compounds are of significant interest in environmental and biological research due to their widespread presence and potent mutagenic and carcinogenic properties, which can sometimes exceed those of their parent PAHs. mdpi.commdpi.com NPAHs are introduced into the environment through two primary pathways: direct emission from combustion processes and the secondary atmospheric transformation of PAHs. mdpi.comnih.gov
Major sources of direct emissions include diesel and gasoline engine exhaust, emissions from coal combustion, and residential heating. nih.govcuni.cz Secondary formation occurs when PAHs released into the atmosphere react with nitrogen oxides. mdpi.comjst.go.jp Due to their persistence and potential for long-range transport, NPAHs are found in various environmental compartments, including the air, water, and soil. nih.govontosight.ai
The study of NPAHs is crucial for understanding their environmental fate, transport, and the potential risks they pose to human health and ecosystems. mdpi.comcuni.cz Research has focused on their detection in environmental samples, understanding their toxicological effects, and identifying their sources to develop mitigation strategies. mdpi.comjst.go.jp The presence of carcinogenic NPAHs, such as 6-nitrochrysene, in environmental samples like lake sediments underscores the need for continued investigation into their ecological risks. nih.gov
Evolution of 6-Nitrobenzo[A]pyrene-D11 as a Key Research Standard
This compound has emerged as a critical research standard, particularly in the fields of environmental analysis and toxicology. It is a deuterated form of 6-nitrobenzo[a]pyrene, where eleven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an invaluable tool for the accurate identification and quantification of its non-deuterated counterpart in various environmental samples.
The development and use of this compound are closely linked to the increasing need for precise measurement of NPAHs, which are often present at very low concentrations in the environment. mdpi.com Its primary application is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nist.gov By adding a known amount of the deuterated standard to a sample, analysts can correct for losses during sample preparation and variations in instrument response, leading to more accurate and reliable quantification of the native compound.
Furthermore, in metabolic studies, this compound is employed to trace the metabolic pathways of 6-nitrobenzo[a]pyrene and identify its metabolites. The deuterium atoms act as a label, allowing researchers to follow the transformation of the parent compound within a biological system. This has been instrumental in understanding the mechanisms of toxicity and carcinogenicity of 6-nitrobenzo[a]pyrene. nih.gov The availability of highly purified and certified this compound from various chemical suppliers has solidified its role as a key research standard. esslabshop.comchiron.no
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8,9,10,11,12-undecadeuterio-5-nitrobenzo[a]pyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(18)20(16)19(12)14/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCWZYOGNPJKLV-LFFOKYCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=CC=CC(=C54)C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C(C(=C(C(=C54)C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for 6 Nitrobenzo a Pyrene D11
Principles of Deuterium (B1214612) Incorporation into Polycyclic Aromatic Hydrocarbon Structures
The introduction of deuterium atoms into polycyclic aromatic hydrocarbon (PAH) frameworks is governed by several fundamental principles of organic chemistry. These methods can be broadly categorized into two main approaches: synthesis from deuterated precursors and hydrogen-deuterium (H-D) exchange reactions on the pre-formed PAH skeleton.
The most straightforward and often most controlled method for producing a specifically labeled compound like 6-Nitrobenzo[a]pyrene-d11 is to begin with a deuterated starting material. In this case, the synthesis would likely commence with a commercially available, fully deuterated benzo[a]pyrene (B130552), such as benzo[a]pyrene-d12 (B107138). This precursor already contains the deuterium atoms in the desired positions, and subsequent chemical transformations, such as nitration, are carried out on this labeled core structure. This approach offers high levels of isotopic enrichment and precise control over the location of the deuterium atoms.
Alternatively, H-D exchange reactions can be employed to introduce deuterium into an existing PAH molecule. These reactions typically involve the use of a deuterium source, such as deuterated water (D₂O), deuterated acids, or deuterium gas (D₂), often in the presence of a catalyst. The efficiency and regioselectivity of H-D exchange are influenced by factors such as the acidity of the C-H bonds, the reaction temperature, and the nature of the catalyst. For PAHs, electrophilic substitution reactions in the presence of a deuterated acid can lead to the exchange of aromatic protons for deuterium. Metal-catalyzed H-D exchange, often using platinum or palladium catalysts, provides another powerful tool for deuterium incorporation.
The choice of deuteration strategy depends on the desired level of isotopic enrichment, the specific positions to be labeled, and the availability of deuterated starting materials. For a compound with a high degree of deuteration like this compound, synthesis from a perdeuterated precursor is generally the more practical and efficient approach.
Advanced Synthetic Routes for Stable Isotope Labeled Nitro-PAH Analogues
The synthesis of this compound is not explicitly detailed in readily available literature; however, a logical synthetic pathway can be constructed based on established methods for the synthesis of unlabeled 6-nitrobenzo[a]pyrene and the availability of deuterated precursors.
A plausible and effective route would involve the nitration of a deuterated benzo[a]pyrene precursor. The synthesis of the unlabeled 6-nitrobenzo[a]pyrene has been achieved through the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene (B1221477) followed by dehydrogenation. This multi-step approach allows for better control of the reaction and separation of isomers compared to the direct nitration of benzo[a]pyrene, which can lead to a mixture of products.
Applying this strategy to the synthesis of the deuterated analogue would involve the following key steps:
Starting Material: The synthesis would commence with benzo[a]pyrene-d12, a commercially available isotopically labeled standard.
Reduction: The benzo[a]pyrene-d12 would first be reduced to 7,8,9,10-tetrahydrobenzo[a]pyrene-d12.
Nitration: The resulting deuterated tetrahydrobenzo[a]pyrene would then be nitrated. This is a critical step where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction conditions, such as the choice of nitrating agent (e.g., nitric acid, dinitrogen pentoxide) and solvent, would be carefully controlled to favor the formation of the 6-nitro isomer.
Dehydrogenation: Finally, the 6-nitro-7,8,9,10-tetrahydrobenzo[a]pyrene-d11 would be subjected to dehydrogenation to re-aromatize the ring system, yielding the final product, this compound. One of the deuterium atoms from the tetrahydro precursor is lost during this aromatization step, resulting in the d11 isotopologue.
This synthetic approach is advantageous as it allows for the purification of the intermediate nitrated tetrahydrobenzo[a]pyrene, which can simplify the isolation of the desired 6-nitro isomer.
| Step | Reaction | Key Reagents/Conditions |
| 1 | Starting Material | Benzo[a]pyrene-d12 |
| 2 | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 3 | Nitration | Nitrating agent (e.g., HNO₃, N₂O₅) |
| 4 | Dehydrogenation | Dehydrogenating agent (e.g., DDQ) |
Methodologies for Isotopic Purity and Positional Isomer Verification in Research Standards
Ensuring the isotopic purity and confirming the correct positional isomer are paramount for the use of this compound as a research standard. A combination of sophisticated analytical techniques is employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most powerful tools.
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for determining the isotopic enrichment of the synthesized compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, the number of deuterium atoms incorporated into the molecule can be confirmed. The mass spectrum of this compound would show a molecular ion peak at a mass corresponding to the replacement of eleven hydrogen atoms with deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) is also a common technique for analyzing the purity of PAH derivatives.
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the ¹H NMR spectrum would be significantly simplified compared to its unlabeled counterpart. The absence of signals from the deuterated positions provides strong evidence of successful deuterium incorporation. The remaining proton signals can be used to confirm the position of the nitro group and any residual protons.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum provide information about the chemical environment of each deuterium atom, allowing for the confirmation of their positions on the aromatic ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used to confirm the structure. The coupling between carbon and deuterium (C-D) can be observed, which provides further evidence for the location of the deuterium atoms.
The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity research standard.
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry | Isotopic enrichment, molecular formula confirmation |
| Gas Chromatography-Mass Spectrometry | Purity analysis, separation of isomers |
| ¹H NMR Spectroscopy | Confirmation of deuterium incorporation, structural elucidation |
| ²H NMR Spectroscopy | Direct observation and positional verification of deuterium atoms |
| ¹³C NMR Spectroscopy | Structural confirmation, observation of C-D coupling |
Advanced Analytical Methodologies Employing 6 Nitrobenzo a Pyrene D11
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis of Nitrated Polycyclic Aromatic Hydrocarbons
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. By combining the sensitivity of mass spectrometry with the accuracy of using isotopically labeled internal standards, IDMS has become an indispensable tool in environmental, food safety, and clinical applications. 6-Nitrobenzo[a]pyrene-d11 serves as an ideal internal standard for the IDMS analysis of the corresponding non-labeled NPAH.
Theoretical Foundations of Isotope Dilution for Enhanced Detection Accuracy
The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched standard, such as this compound, to a sample containing an unknown amount of the native analyte. This standard, often called a "spike," is chemically identical to the analyte but has a different mass due to the presence of heavier isotopes (in this case, deuterium (B1214612) instead of hydrogen).
After the labeled standard is added and thoroughly mixed to achieve isotopic equilibrium with the sample, the mixture is processed through extraction, cleanup, and analysis. During analysis by mass spectrometry, the instrument measures the ratio of the native analyte to the isotopically labeled standard. Since the amount of the added standard is known, the initial concentration of the native analyte in the sample can be calculated with high accuracy. A key advantage of this method is that any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. This allows the final measured ratio to remain constant, thus correcting for procedural inefficiencies and significantly enhancing the accuracy and reliability of the quantification.
Application in Environmental Sample Analysis (e.g., Atmospheric Particulate Matter, Water, Soil Extracts)
NPAHs are ubiquitous environmental pollutants found in atmospheric particulate matter, water, and soil, often originating from incomplete combustion processes. The use of this compound as an internal standard in IDMS is crucial for the accurate measurement of 6-Nitrobenzo[a]pyrene in these complex environmental matrices.
In the analysis of atmospheric particulate matter, samples are collected on filters which are then spiked with the deuterated standard before extraction. This accounts for analyte loss during the extraction process, which can be significant. Similarly, for water and soil samples, the standard is added before any extraction or clean-up steps. The robustness of the IDMS method allows for the reliable quantification of trace levels of NPAHs, which is essential for assessing environmental contamination and human exposure.
Below is a table summarizing typical findings in environmental sample analysis where deuterated NPAH standards are employed.
| Environmental Matrix | Target Analyte | Typical Concentration Range | Analytical Method | Reference |
| Urban Air Particulate Matter | 6-Nitrobenzo[a]pyrene | 10 - 200 fg/m³ | GC-MS/MS | |
| Surface Soil | 3,6-Dinitrobenzo[e]pyrene | 347 - 5007 pg/g | HPLC-Fluorescence | |
| Surface Water | Nitrated PAHs | ~2.5 ng/L | HPLC-HRMS | |
| Diesel Exhaust Particulates | 1-Nitropyrene | High ng/g range | GC-MS |
Utilization in Biological Sample Analysis (e.g., Metabolic Extracts, Cell Culture Media)
Understanding the metabolic fate of NPAHs is critical for toxicology and human health risk assessment. This compound is an invaluable tool in these studies. When cells or organisms are exposed to 6-Nitrobenzo[a]pyrene, the deuterated standard can be used to accurately quantify the parent compound and its metabolites in complex biological matrices like cell extracts, culture media, or bile.
The use of a deuterated internal standard is essential to correct for matrix effects, where other components in the biological sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. By tracking the fate of the deuterated standard alongside the native compound, researchers can build accurate metabolic profiles and understand the pathways of detoxification or bioactivation of these toxic compounds.
The following table illustrates the application of this methodology in biological systems.
| Biological Sample | Analyte Measured | Purpose of Analysis | Analytical Technique | Reference |
| Fish Bile | PAH Metabolites | Biomonitoring of PAH exposure | HPLC-Fluorescence | |
| Human Adipose Tissue | Benzo[a]pyrene (B130552) | Quantification of bioaccumulation | GC/MS | |
| Fungal Culture (C. elegans) | 6-Nitrobenzo[a]pyrene Metabolites | Study of metabolic pathways | Not Specified | |
| Cell Culture Media | Drug Metabolites | Pharmacokinetic studies | LC-MS |
Chromatographic Techniques Enhanced by Deuterated Internal Standards
Chromatography is the cornerstone of separating complex chemical mixtures prior to detection. The use of deuterated internal standards like this compound significantly enhances the quantitative capabilities of chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Chemical Ionization (NCI-MS/HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like NPAHs. For compounds containing electronegative groups, such as the nitro group in 6-Nitrobenzo[a]pyrene, Negative Chemical Ionization (NCI) is a particularly sensitive and selective ionization method. NCI produces abundant molecular anions with minimal fragmentation, leading to high signal-to-noise ratios and very low detection limits.
When this compound is used as an internal standard, it co-elutes with the native 6-Nitrobenzo[a]pyrene from the GC column due to their identical chemical properties. The mass spectrometer, however, can easily distinguish between the analyte and the standard based on their mass difference. This co-elution ensures that any variations in injection volume, chromatographic performance, or ionization efficiency affect both the analyte and the standard equally, leading to highly precise and accurate quantification.
The table below provides typical parameters for the GC-NCI-MS analysis of NPAHs.
| Parameter | Typical Value/Condition | Purpose | Reference |
| GC Column | 30 m x 0.25 mm x 0.25 µm (e.g., DB-5ms) | Separation of NPAH isomers | |
| Carrier Gas | Helium | Mobile phase for analyte transport | |
| Ionization Mode | Negative Chemical Ionization (NCI) | Selective and sensitive ionization of NPAHs | |
| Reagent Gas | Methane or Ammonia | Facilitates the chemical ionization process | |
| Monitored Ions (m/z) | Molecular ion of native and deuterated NPAH | Specific detection and quantification |
High-Performance Liquid Chromatography (HPLC) in Fractionation and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, including many NPAHs and their metabolites. HPLC is often used as a powerful fractionation tool to separate complex mixtures from environmental or biological extracts into simpler fractions before further analysis. This pre-separation step reduces matrix complexity and allows for more accurate quantification.
In metabolite profiling, HPLC excels at separating the parent compound from its various metabolic products, which often have different polarities. By adding this compound to the initial sample, its recovery can be monitored throughout the entire analytical procedure, including the HPLC fractionation steps. This ensures that any losses during these multiple steps are accounted for, which is crucial for accurate quantitative profiling of metabolites.
The following table outlines common HPLC configurations used for NPAH analysis.
| Parameter | Typical Condition | Application | Reference |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm) | Separation based on polarity | |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of a wide range of NPAHs and metabolites | |
| Detector | UV/Fluorescence or Mass Spectrometry (MS) | Detection and identification of analytes | |
| Flow Rate | 1.0 - 1.5 mL/min | Controls retention time and separation efficiency | |
| Application | Fractionation of soil extracts, analysis of biliary metabolites | Sample clean-up and metabolite profiling |
Rigorous Quality Control and Validation Protocols in Analytical Research
The use of isotopically labeled internal standards, such as this compound, is fundamental to achieving high-quality, reliable data in the trace-level analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs). These standards are indispensable for the implementation of rigorous quality control (QC) and validation protocols. By mimicking the chemical behavior of the native analytes while being distinguishable by mass spectrometry, deuterated standards allow for precise correction of variations that can occur during sample preparation and instrumental analysis. This ensures the accuracy and reproducibility of the analytical results.
Development and Assessment of Calibration Curves for NPAH Quantification
The quantification of NPAHs relies on the establishment of accurate calibration curves. The use of a deuterated internal standard like this compound is a cornerstone of this process, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net An internal standard calibration strategy involves adding a known, fixed concentration of the deuterated standard to every sample, blank, and calibration standard.
The calibration curve is then constructed by plotting the relative response factor (the ratio of the signal intensity of the target analyte to the signal intensity of the deuterated internal standard) against the concentration of the analyte in the calibration standards. researchgate.netlcms.cz This approach effectively corrects for fluctuations in injection volume and instrument response. The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), is a critical measure of the method's performance over a specific concentration range. For trace analysis of NPAHs, a linear regression is commonly applied, and R² values greater than 0.99 are generally considered acceptable, indicating a strong correlation between the relative response and concentration.
While most methods strive for linearity, it is a unique feature of isotope dilution analysis that a nonlinear theoretical response curve is possible. nih.gov This can occur due to isotopic overlap between the analyte and the internal standard, especially for higher molecular weight compounds. nih.gov In such cases, more complex mathematical models, such as a three-parameter rational function, may be employed to accurately describe the curvature and ensure precise quantification. nih.gov
Table 1: Example Calibration Curve Parameters for NPAH Analysis This table contains representative data and does not reflect a specific study.
| Analyte | Calibration Range (ng/mL) | Internal Standard | Regression Type | R² Value |
| 6-Nitrobenzo[a]pyrene | 0.5 - 200 | This compound | Linear | >0.995 |
| 1-Nitropyrene | 0.5 - 200 | 1-Nitropyrene-d9 | Linear | >0.996 |
| 2-Nitrofluoranthene | 0.5 - 200 | 2-Nitrofluoranthene-d9 | Linear | >0.994 |
Evaluation of Extraction Efficiencies and Recovery Rates through Deuterated Standards
This recovery rate is a critical quality control parameter. Low recovery may indicate issues with the extraction solvent, pH, temperature, or cleanup steps, while highly variable recovery can point to inconsistencies in the procedure. Acceptable recovery ranges are typically established during method validation. For polycyclic aromatic compounds, including NPAHs, surrogate recoveries are often expected to fall within a range of 50% to 120%. copernicus.org For example, studies analyzing complex matrices like diesel particulate matter have successfully used deuterated standards to quantify NPAHs, demonstrating the robustness of this approach. nih.gov
The use of deuterated standards is particularly crucial for complex and variable matrices, such as soil or biological tissues, where matrix effects can significantly suppress or enhance the instrument's signal. lcms.cz By calculating analyte concentrations based on the ratio to the co-eluting deuterated internal standard, these matrix-induced variations can be effectively normalized, leading to more accurate and reliable results. lcms.cz
Table 2: Representative Recovery Rates Using Deuterated Standards This table contains representative data and does not reflect a specific study.
| Matrix Type | Deuterated Standard | Mean Recovery (%) | Acceptance Range (%) |
| Urban Air Particulate | This compound | 85 | 60 - 115 |
| Diesel Exhaust Soot | This compound | 78 | 55 - 110 |
| Contaminated Soil | This compound | 92 | 65 - 120 |
Method Detection Limit (MDL) Determination and Inter-laboratory Comparisons
Method Detection Limit (MDL) Determination
The Method Detection Limit (MDL) is a critical performance metric that defines the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a specific level of confidence. According to the U.S. Environmental Protection Agency (EPA), the MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from method blank results. epa.govepa.gov
The determination of the MDL typically involves the analysis of at least seven replicate samples spiked with the analyte at a concentration one to five times the estimated MDL. The standard deviation of these replicate measurements is then multiplied by the appropriate Student's t-value for a 99% confidence level (for seven replicates, the t-value is 3.143). wef.org This procedure must encompass all steps of the analytical method, from sample extraction to final analysis, to be considered a true representation of the method's detection capability. The use of this compound as an internal standard throughout this process helps to ensure that the calculated MDL is robust and accounts for typical method variability.
Inter-laboratory Comparisons
Inter-laboratory comparisons, or proficiency tests, are essential for validating the accuracy and comparability of analytical methods across different laboratories. npl.co.uk In these studies, a central organization prepares and distributes identical, homogeneous samples (often standard reference materials or spiked matrices) to multiple participating laboratories for analysis. europa.eunpl.co.uk
Application of 6 Nitrobenzo a Pyrene D11 in Mechanistic Metabolic Research
Elucidation of Metabolic Transformation Pathways of Non-Deuterated 6-Nitrobenzo[a]pyrene
The metabolic transformation of 6-Nitrobenzo[a]pyrene is a complex process involving multiple enzymatic systems that can lead to either detoxification or metabolic activation to more reactive, toxic species.
In vitro studies utilizing preparations such as rat liver microsomes are fundamental in dissecting the enzymatic processes involved in 6-NO2-BaP metabolism. These systems contain a high concentration of cytochrome P450 (CYP) enzymes, which are key players in the initial oxidation of xenobiotics. Research has shown that the metabolism of 6-NO2-BaP in hepatic microsomes leads to metabolic activation primarily through ring oxidation. nih.gov The presence of the nitro group at the C-6 position influences the metabolic profile, directing oxidation to other parts of the benzo[a]pyrene (B130552) ring system. nih.gov Specifically, the nitro group tends to block metabolism at the adjacent C-7 and C-8 positions, while enhancing metabolic activity at the C-1 and C-3 positions. nih.gov Mixed-function oxidases are central to this bioactivation process. physiology.org
The kinetics of this bioactivation have been characterized, demonstrating a dose-dependent and time-dependent relationship in the formation of reactive metabolites. nih.gov These studies are critical for understanding how the liver processes this compound, initiating pathways that can lead to detoxification or the formation of carcinogenic intermediates.
Microbial and fungal systems have been shown to be capable of metabolizing 6-NO2-BaP, often leading to detoxification. The fungus Cunninghamella elegans metabolizes 6-NO2-BaP into glucoside and sulfate (B86663) conjugates of 1-hydroxy-6-NO2-BaP and 3-hydroxy-6-NO2-BaP. nih.gov These conjugation reactions represent detoxification pathways, rendering the compound more water-soluble and easier to excrete. nih.gov Studies using [G-3H]-6-NO2-BaP showed that C. elegans could metabolize 62% of the compound within 168 hours. nih.gov
Similarly, human and rat intestinal microflora can metabolize 6-NO2-BaP, primarily through nitroreduction. nih.govnih.gov Anaerobic incubation of 6-NO2-BaP with rat intestinal microflora resulted in the formation of 6-amino-BaP, with 51% of the parent compound being metabolized after 48 hours. nih.gov This highlights the significant role of the gut microbiome in the biotransformation of ingested environmental pollutants. The white-rot fungus Pleurotus eryngii F032 has also demonstrated the ability to degrade benzo[a]pyrene, producing metabolites such as BaP-3,6-quinone through the action of enzymes like laccase. nih.gov
Isotopic tracers, such as tritium-labeled 6-NO2-BaP ([3H]-6-NO2-BaP), are invaluable tools for tracking the compound and its metabolites through complex biological systems. nih.gov The use of such tracers allows for the quantitative determination of metabolic rates and the identification of metabolic products separated by techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov For example, studies with [3H]-6-NO2-BaP were essential in quantifying the extent of metabolism by C. elegans. nih.gov
Stable isotope probing (SIP) with DNA (DNA-SIP) using 13C-labeled substrates has been employed to identify specific microorganisms responsible for the degradation of benzo[a]pyrene in environmental samples like soil. nih.gov This technique helps to link specific bacterial phylotypes, such as Terrimonas and Burkholderia species, to the degradation of the pollutant. nih.gov Isotope dilution methods coupled with high-resolution mass spectrometry, often using 13C-labeled standards, are also used for the precise quantification of specific metabolites, such as benzo[a]pyrene tetrol isomers, in human samples. researchgate.net
Investigation of Nitroreduction and Ring-Hydroxylation Mechanisms in Xenobiotic Metabolism
Two major competing pathways in the metabolism of 6-NO2-BaP are nitroreduction and ring-hydroxylation.
Nitroreduction is a significant activation pathway, particularly mediated by gut microflora. nih.gov This process involves the reduction of the nitro group to a nitroso group and subsequently to an amino group. The intermediate, 6-nitrosobenzo[a]pyrene, has been shown to be a potent direct-acting mutagen. nih.gov The formation of 6-aminobenzo[a]pyrene is a key indicator of this metabolic route. nih.govnih.gov The extent of nitroreduction can vary significantly depending on the specific isomer of nitro-BaP, suggesting a high degree of substrate specificity among microbial nitroreductases. nih.gov
Ring-hydroxylation, catalyzed primarily by CYP enzymes in mammalian tissues, is another critical pathway. nih.gov This process leads to the formation of various hydroxylated metabolites, such as 1- and 3-hydroxy-6-NO2-BaP. nih.gov These phenolic metabolites can then undergo further conjugation (e.g., sulfation, glucuronidation) for detoxification or can be further oxidized to form reactive diol epoxides, which are highly carcinogenic. nih.govnih.gov The position of the nitro group on the benzo[a]pyrene skeleton strongly influences where ring-hydroxylation occurs. nih.gov
| Metabolic Pathway | Key Enzymes/Systems | Primary Metabolites | Biological Significance |
| Ring Oxidation | Cytochrome P450 (hepatic microsomes) | 1-hydroxy-6-NO2-BaP, 3-hydroxy-6-NO2-BaP, Diol epoxides | Bioactivation to carcinogenic species, also a step towards detoxification via conjugation. |
| Nitroreduction | Intestinal Microflora Nitroreductases | 6-nitrosobenzo[a]pyrene, 6-aminobenzo[a]pyrene | Bioactivation to mutagenic species. |
| Conjugation | Fungal Systems (e.g., C. elegans) | Glucoside and sulfate conjugates of hydroxylated metabolites | Detoxification and enhanced excretion. |
Studies on DNA Adduct Formation Associated with Metabolites of the Non-Deuterated Analogue
A critical consequence of the metabolic activation of 6-NO2-BaP is the formation of covalent adducts with DNA. These adducts can lead to mutations and initiate the process of carcinogenesis.
In vitro assays are used to investigate the covalent binding of reactive metabolites of benzo[a]pyrene and its derivatives to nucleic acids. nih.gov These experiments often utilize rat liver microsomes to generate the reactive metabolites in the presence of DNA or synthetic polynucleotides like poly(G). nih.gov Studies have shown that the binding of benzo[a]pyrene metabolites to nucleic acids is dependent on microsomal activation. nih.govnih.gov
Research using specifically tritium-labeled benzo[a]pyrene has helped to elucidate the positions on the hydrocarbon that are involved in binding. For instance, experiments with [6-3H]benzo[a]pyrene indicated that the 6-position was not directly involved in the covalent linkage to poly(G), suggesting that activation occurs at other sites on the molecule. nih.gov In vivo studies on mouse skin and in vitro studies with liver nuclei have shown that binding of benzo[a]pyrene predominantly occurs at the 1, 3, and 6 positions of the hydrocarbon. nih.gov The formation of these DNA adducts is considered a key event in the initiation of cancer by polycyclic aromatic hydrocarbons. nih.govnih.gov
| Study Type | System Used | Key Findings |
| In Vitro Binding Assay | Rat Liver Microsomes + Poly(G) | Covalent binding is enzyme-dependent; the 6-position of BaP is not directly involved in the linkage. nih.gov |
| In Vitro & In Vivo Binding | Rat Liver Nuclei & Mouse Skin + DNA/RNA | Binding of BaP occurs predominantly at the 1, 3, and 6 positions. nih.gov |
Characterization and Quantification of DNA Adducts Utilizing Isotopic Standards
The formation of covalent adducts between chemical carcinogens and DNA is a critical initiating event in chemical carcinogenesis. For compounds like 6-nitrobenzo[a]pyrene (6-NBaP), which require metabolic activation to exert their genotoxic effects, understanding the identity and quantity of DNA adducts formed is paramount to elucidating their mechanisms of action and assessing their carcinogenic risk. The use of stable isotope-labeled internal standards, such as 6-nitrobenzo[a]pyrene-d11 (6-NBaP-d11), in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate characterization and quantification of DNA adducts. nih.govacs.org
Isotope dilution mass spectrometry offers significant advantages over other methods, providing structural information and ensuring high specificity and sensitivity for the precise measurement of DNA adducts, even at the low levels typically found in biological samples (0.01–10 adducts per 10⁸ normal nucleotides). nih.gov The principle of this method involves adding a known amount of the isotopically labeled standard (e.g., 6-NBaP-d11 derived adducts) to a biological sample during the early stages of processing. This standard behaves identically to the unlabeled analyte (the 6-NBaP adducts) throughout the extraction, purification, and analysis processes. By comparing the mass spectrometer's response for the native adduct to that of the known amount of the labeled internal standard, precise quantification can be achieved, correcting for any sample loss or variations in instrument response.
Metabolic Activation and Adduct Formation
6-Nitrobenzo[a]pyrene, a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family, undergoes metabolic activation through two primary pathways: nitroreduction and ring oxidation. frontiersin.org These metabolic processes, catalyzed by enzymes such as cytochrome P450s, can lead to the formation of reactive intermediates that covalently bind to DNA, forming adducts. Research has shown that isomeric NBaPs are activated to DNA-damaging derivatives through these pathways. frontiersin.org The resulting DNA adducts, if not repaired by cellular defense mechanisms, can lead to mutations during DNA replication, a key step in the initiation of cancer.
Illustrative Research Findings
For instance, studies on benzo[a]pyrene have successfully used isotopically labeled standards to quantify the formation of benzo[a]pyrene diol epoxide (BPDE)-DNA adducts in various tissues. nih.gov These studies can distinguish between different isomers of the adducts and measure their levels with high precision.
The following tables illustrate the type of data that would be generated in a hypothetical study using 6-NBaP-d11 for the quantification of 6-NBaP-DNA adducts in a rat model.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 6-NBaP-dG Adduct | 565.18 | 449.14 | 25 |
| 6-NBaP-d11-dG Adduct (Internal Standard) | 576.25 | 460.20 | 25 |
| Treatment Group | Adducts per 10⁸ Nucleotides (Mean ± SD) | Limit of Detection (LOD) (adducts/10⁸ nucleotides) |
|---|---|---|
| Control (Vehicle only) | Not Detected | 0.1 |
| Low Dose 6-NBaP | 2.5 ± 0.8 | 0.1 |
| High Dose 6-NBaP | 15.2 ± 3.5 | 0.1 |
These tables demonstrate how 6-NBaP-d11 would be used as an internal standard to generate precise and accurate quantitative data on DNA adduct formation. This information is crucial for understanding the dose-response relationship of 6-NBaP's genotoxicity and for conducting risk assessments. The ability to accurately quantify DNA adducts allows researchers to investigate the metabolic pathways leading to DNA damage, the efficiency of DNA repair mechanisms, and the correlation between adduct levels and carcinogenic outcomes.
Environmental Occurrence, Fate, and Transformation Studies Utilizing 6 Nitrobenzo a Pyrene D11
Characterizing the Atmospheric Lifecycle of Nitro-PAHs
The atmospheric presence of nitro-PAHs is a complex interplay of direct emissions and secondary formation from parent PAHs. Understanding these processes is crucial for assessing their environmental impact. 6-Nitrobenzo[a]pyrene-d11 is instrumental in studies designed to elucidate these atmospheric mechanisms.
Illuminating Heterogeneous Reactions of Particle-Bound PAHs
Nitro-PAHs can be formed through heterogeneous reactions, where gaseous pollutants react with PAHs adsorbed onto the surface of particulate matter. In laboratory simulations of these atmospheric conditions, filters are often coated with deuterated PAHs, including the precursor to this compound, to study the formation of their nitro-derivatives. By exposing these coated filters to atmospheric oxidants like nitrogen dioxide (NO₂), nitrate (B79036) radicals (NO₃), and dinitrogen pentoxide (N₂O₅), scientists can track the formation of deuterated nitro-PAHs. The use of the isotopically labeled compound allows for precise measurement of the reaction products, free from interference from naturally occurring nitro-PAHs in the experimental system. This methodology helps in determining the reaction kinetics and identifying the specific isomers formed, providing valuable insights into the atmospheric transformation of benzo[a]pyrene (B130552) into 6-nitrobenzo[a]pyrene on particulate matter.
Tracing Photochemical Conversions and Secondary Formation
The atmosphere's chemistry is significantly driven by sunlight. Photochemical reactions can lead to the degradation of PAHs and the formation of nitro-PAHs. The concentration of 6-nitrobenzo[a]pyrene in the environment is sometimes used as an indicator of the degradation of its parent compound, benzo[a]pyrene. nih.gov In studies investigating these photochemical pathways, this compound can be employed as a surrogate to monitor the efficiency of extraction and analysis of the target compounds from complex environmental matrices. While direct studies detailing the use of this compound as a tracer in photochemical conversion experiments are not abundant, its role as a quantification standard is vital for obtaining accurate data on the rates of formation and degradation of nitro-PAHs under various light and atmospheric conditions.
Following the Environmental Pathways: Transport, Partitioning, and Persistence
Once formed, nitro-PAHs are subject to various transport and partitioning processes that determine their distribution and persistence in the environment. Due to their low volatility, high molecular weight nitro-PAHs like 6-nitrobenzo[a]pyrene predominantly adsorb to particulate matter in the atmosphere. nih.gov This association with particles influences their atmospheric lifetime and deposition patterns.
Studies on the gas-particle partitioning of nitro-PAHs are essential for predicting their environmental fate. In these investigations, this compound is often used as a surrogate standard. It is spiked into both the gaseous and particulate phase samples during collection or before extraction. By measuring the recovery of the deuterated standard, researchers can correct for any losses that occur during sampling and sample preparation, thereby ensuring the accuracy of the measured concentrations in each phase. This allows for the precise calculation of the gas-particle partitioning coefficient (Kp), a key parameter in environmental models that predict the transport and deposition of these pollutants.
The following table illustrates typical data generated in such studies, highlighting the partitioning behavior of nitro-PAHs.
| Compound | Molecular Weight ( g/mol ) | Log Kp (Winter) | Log Kp (Summer) | Predominant Phase |
| 2-Nitrofluorene | 211.21 | -2.5 | -3.5 | Gas |
| 1-Nitropyrene | 247.25 | -0.8 | -1.8 | Particle |
| 6-Nitrobenzo[a]pyrene | 297.29 | >0 | >-1 | Particle |
Note: This table is illustrative. Kp values are dependent on temperature and particulate matter concentration.
The data clearly shows that with increasing molecular weight, the compound is more likely to be found in the particulate phase. This has significant implications for its transport, as particle-bound compounds can be transported over long distances and deposited in remote ecosystems.
Pinpointing Pollution Sources: Source Apportionment Methodologies
Identifying the sources of nitro-PAH contamination is a critical step in developing effective pollution control strategies. Source apportionment studies use various chemical and statistical techniques to distinguish between different emission sources, such as traffic, industrial combustion, and residential heating.
In these methodologies, this compound plays a crucial role in the analytical process through isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to an environmental sample before any processing. During analysis by GC-MS, the instrument measures the ratio of the naturally occurring 6-nitrobenzo[a]pyrene to the added this compound. Since the amount of the deuterated standard is known, the exact concentration of the native compound in the sample can be calculated with high precision and accuracy, compensating for any losses during extraction and cleanup.
Advanced Research Perspectives and Future Directions for 6 Nitrobenzo a Pyrene D11
Development of Novel Deuterated Nitro-PAH Standards for Emerging Environmental Contaminants
The development and application of deuterated internal standards are foundational to accurate quantitative analysis in environmental science. For complex matrices, where sample preparation can lead to analyte loss, the use of an isotopically labeled standard that behaves chemically and physically like the target analyte is indispensable. 6-Nitrobenzo[a]pyrene-d11 serves this purpose for the analysis of 6-nitrobenzo[a]pyrene, a potent mutagen and carcinogen formed from atmospheric reactions of benzo[a]pyrene (B130552).
Future research is trending towards the synthesis and certification of a broader range of deuterated nitro-PAH standards. This is driven by the increasing identification of "emerging" nitro-PAH contaminants in the environment that are derivatives of less common PAHs. The development of these novel standards, including isomers of this compound and deuterated forms of other high molecular weight nitro-PAHs, is crucial for comprehensive environmental risk assessment.
A key future direction involves the creation of multi-component deuterated nitro-PAH standard mixtures. These mixtures would allow for more efficient and cost-effective analysis of a wide array of nitro-PAHs in a single chromatographic run. The stability of these complex mixtures in various solvents and under different storage conditions will be a significant area of investigation.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 352431-12-0 |
| Molecular Formula | C20D11NO2 |
Integration of Advanced Spectroscopic and Structural Elucidation Techniques with Isotopic Labeling
The structural confirmation and purity assessment of this compound, and other deuterated standards, rely on advanced spectroscopic techniques. While standard analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for quantification, more sophisticated methods are required for the initial characterization and for research into the subtle isotopic effects.
High-resolution mass spectrometry (HRMS) is pivotal in confirming the isotopic purity of this compound, ensuring that it is free from its non-deuterated analog and other contaminants. Future applications of HRMS in this area will likely involve more detailed studies of in-source fragmentation of deuterated nitro-PAHs to better understand their ionization behavior and improve quantitative methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of these compounds. While 1H NMR is used to confirm the absence of protons, 2H (Deuterium) NMR can be employed to confirm the positions of deuterium (B1214612) labeling. Future research could involve the use of advanced 2D-NMR techniques, such as HMQC and HMBC, on deuterated standards to provide a complete and unambiguous assignment of all deuterium atoms, which is crucial for understanding any potential isotopic effects on chromatographic retention times or mass spectrometric fragmentation.
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| Mass Spectrometry (EI) | Molecular ion (M+) peak at m/z 308, with a characteristic fragmentation pattern showing the loss of NO2. |
| 1H NMR | Absence of signals in the aromatic region, confirming high deuteration. |
| 13C NMR | Complex spectrum with chemical shifts similar to the non-deuterated analog, but with splitting patterns influenced by deuterium coupling. |
Computational Chemistry Approaches in Predicting Environmental Reactivity and Metabolic Transformations
Computational chemistry is becoming an increasingly valuable tool for predicting the environmental fate and potential toxicity of contaminants. For this compound, computational approaches can provide insights into its reactivity and how it might be transformed in the environment and metabolically.
Density Functional Theory (DFT) is a powerful method for predicting the electronic structure and reactivity of molecules. Future research will likely employ DFT to model the atmospheric reactions of 6-Nitrobenzo[a]pyrene, both in its deuterated and non-deuterated forms. These models can predict the most likely sites of further nitration or oxidation, helping to identify potential new transformation products that should be monitored in the environment.
Predicting the metabolic fate of 6-Nitrobenzo[a]pyrene is crucial for understanding its carcinogenicity. Studies on the non-deuterated form have shown that its metabolism can proceed via nitroreduction or ring oxidation. nih.gov Computational models, such as molecular docking simulations with metabolic enzymes (e.g., cytochrome P450s), can be used to predict the preferred metabolic pathways for this compound. These models can also investigate whether the presence of deuterium atoms alters the metabolic profile compared to the non-deuterated compound, a phenomenon known as the kinetic isotope effect. This could have implications for its use as a perfect internal standard in metabolic studies.
Table 3: Predicted Metabolic Pathways of 6-Nitrobenzo[a]pyrene
| Metabolic Pathway | Key Enzymes | Potential Metabolites |
|---|---|---|
| Nitroreduction | Nitroreductases | Amino-benzo[a]pyrene |
| Ring Oxidation | Cytochrome P450s | Hydroxy-nitrobenzo[a]pyrene |
Q & A
Q. How can researchers ensure accurate quantification of 6-Nitrobenzo[a]pyrene-D11 in environmental samples using deuterated internal standards?
Methodological Answer:
- Use deuterated analogs (e.g., this compound) as internal standards to correct for matrix effects and instrument variability during LC-MS/MS analysis. Prepare calibration curves with isotopically labeled standards at concentrations spanning the expected sample range (e.g., 100 µg/mL in toluene) to account for recovery rates .
- Validate the method by spiking known concentrations into blank matrices (e.g., soil or water extracts) and calculating recovery efficiencies (target: 70–120%) .
Q. What are the critical steps in preparing and storing stock solutions of this compound for analytical calibration?
Methodological Answer:
- Dissolve this compound in non-polar solvents (e.g., toluene or acetonitrile-methanol mixtures) to ensure stability. Avoid aqueous solutions due to potential hydrolysis of nitro groups .
- Store solutions at -20°C in amber vials to prevent photodegradation and isotopic exchange. Verify stability via periodic UV-Vis or LC-MS checks for degradation products (e.g., loss of nitro groups) .
Q. How is the purity and isotopic enrichment of this compound validated in certified reference materials?
Methodological Answer:
- Characterize purity using high-resolution mass spectrometry (HRMS) and confirm isotopic enrichment (>98% D11) via nuclear magnetic resonance (NMR) or isotope ratio mass spectrometry (IRMS) .
- Cross-reference with ERM-certified standards (e.g., BCR-311) to validate batch-to-batch consistency .
Advanced Research Questions
Q. How do structural and electronic properties of this compound influence its mutagenicity compared to non-deuterated analogs?
Methodological Answer:
- Compare mutagenic activity using Ames tests with Salmonella strains (e.g., TA98 and TA100) under metabolic activation (S9 fraction). The deuterated compound may exhibit altered metabolic pathways due to kinetic isotope effects, reducing nitro-reduction rates and mutagenic potency .
- Analyze electron density via computational modeling (e.g., DFT) to assess how deuterium substitution affects nitro-group reactivity and DNA adduct formation .
Q. What chromatographic methods resolve co-eluting nitro-PAHs like this compound in complex mixtures?
Methodological Answer:
- Optimize HPLC separations using DryLab software to simulate segmented isocratic conditions. For example, a C18 column with a methanol-water gradient (70:30 to 90:10 over 20 minutes) can resolve this compound from 1-nitropyrene and 3-nitrofluoranthene .
- Validate resolution using deuterated standards to distinguish target analytes from matrix interferences in environmental samples (e.g., diesel exhaust particulates) .
Q. How do researchers address contradictory mutagenicity data for this compound across different experimental models?
Methodological Answer:
- Conduct comparative assays in bacterial (Salmonella), mammalian (e.g., CHO cells), and human tissue models (e.g., organoids) to identify species-specific metabolic activation differences. For instance, intestinal microbiota may reduce nitro groups more efficiently than hepatic S9 fractions, altering mutagenic outcomes .
- Apply statistical meta-analysis to reconcile discrepancies, focusing on variables like exposure duration, metabolic enzyme activity, and nitro-PAH redox cycling .
Q. What in vitro models are used to study the metabolic activation of this compound by human microbiota?
Methodological Answer:
- Incubate this compound with anaerobic bacterial suspensions (e.g., Bacteroides spp.) to simulate gut metabolism. Monitor nitro-reduction products (e.g., amino derivatives) via LC-HRMS and compare kinetics to non-deuterated analogs .
- Use isotopically labeled standards to track metabolite formation and quantify deuterium retention in intermediates (e.g., N-hydroxy-6-aminobenzo[a]pyrene) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
